Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester
Description
Structure and Properties: This compound is a carbamic acid ester featuring a bicyclo[3.1.1]heptane core substituted with a methylamino carbonyl group at position 3 and a tert-butyl (1,1-dimethylethyl) ester at the carbamate moiety. The tert-butyl ester increases lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
For example, describes the use of Boc-protected amines (e.g., N-boc-ethylenediamine) reacted with aryl methyl derivatives to form carbamic acid esters, followed by purification via chromatography. Similar methods could apply here, with the bicycloheptane amine precursor likely generated through stereoselective cyclization or derivatization of pinene-like terpenes.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-3-(methylcarbamoyl)-2-bicyclo[3.1.1]heptanyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-15(2,3)21-14(20)18-12-10(13(19)17-6)7-9-8-11(12)16(9,4)5/h9-12H,7-8H2,1-6H3,(H,17,19)(H,18,20)/t9-,10-,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSIKXXIIVDHAW-BJDJZHNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)NC(=O)OC(C)(C)C)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]([C@@H]([C@@H]1C2)NC(=O)OC(C)(C)C)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclo[3.1.1]heptane Skeleton Construction
The bicyclo[3.1.1]heptane framework is a strained bridge system requiring specialized cyclization techniques. While direct methods for this core are sparse in public literature, analogous strategies for bicyclo[3.1.1] systems suggest a Diels-Alder reaction between a diene and a strained alkene or alkyne followed by ring-opening and reclosure . For the target compound, a plausible route involves the condensation of a pre-functionalized cyclopropane derivative with a conjugated diene under thermal or photochemical conditions. Recent advances in flow chemistry, as demonstrated in the synthesis of bicyclo[1.1.1]pentane derivatives via photochemical [2+2] cycloadditions, highlight the potential for scalable core formation under controlled irradiation .
Key challenges include maintaining the stereochemical integrity at the 1R,2R,3S,5R positions. Asymmetric catalysis or chiral auxiliaries may be employed during cyclization to enforce the desired configuration. For instance, Lewis acid-mediated reactions using titanium or boron-based catalysts could induce facial selectivity in the transition state . Post-cyclization functionalization, such as methyl group installation at the 6,6-positions, likely proceeds via alkylation of enolate intermediates generated from ketone precursors.
Introduction of the Methylcarbamoyl Group
The methylcarbamoyl moiety at the 3-position is introduced through amidation or carbamoylation. A two-step sequence involving activation of a carboxylic acid intermediate followed by coupling with methylamine is most feasible. The carboxylic acid precursor could be synthesized via oxidation of a secondary alcohol or hydrolysis of a nitrile group.
In one approach, the bicycloheptane core bearing a carboxylic acid is treated with thionyl chloride to form the acyl chloride, which is subsequently reacted with methylamine in the presence of a base such as triethylamine . Alternatively, carbodiimide-mediated coupling (e.g., EDC/HOBt) enables direct amide bond formation between the acid and methylamine under mild conditions, preserving the stereochemistry of the core .
Notably, the patent EP1669346A1 describes palladium-catalyzed carbonylation reactions for carbamate synthesis, suggesting that a similar strategy could be adapted for methylcarbamoyl installation . Exposure of a halo-bicycloheptane intermediate to carbon monoxide and methylamine in the presence of a Pd(PPh₃)₂Cl₂ catalyst at 80–115°C and 2–15 bar CO pressure may yield the desired amide .
tert-Butyl Carbamate Protection
The tert-butoxycarbonyl (Boc) group at the 2-position is introduced via nucleophilic substitution or carbamate exchange. A common method involves reacting the secondary amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or sodium hydroxide . The reaction is typically conducted in dichloromethane or tetrahydrofuran at 0–25°C to minimize side reactions.
The patent EP1669346A1 further elaborates on carbamate formation using palladium catalysts, where carbon monoxide and tert-butanol react with an amine precursor under pressure . Applying this methodology, the bicycloheptane amine could be treated with Boc₂O in a CO atmosphere (2–30 bar) using a Pd-Xantphos catalyst system to achieve high yields of the protected product .
Stereochemical Control and Resolution
The (1R,2R,3S,5R) configuration necessitates enantioselective synthesis or post-synthetic resolution. Chiral pool strategies, such as starting from terpene-derived precursors with inherent stereocenters, could provide a stereochemical foundation. For example, pinene derivatives, which share structural similarities with the bicyclo[3.1.1]heptane system, might serve as starting materials .
If racemic mixtures form during synthesis, enzymatic resolution or chiral chromatography can isolate the desired enantiomer. Lipase-catalyzed hydrolysis of ester intermediates or kinetic resolution using chiral auxiliaries are viable options .
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures . Critical characterization data include:
Research Findings and Applications
While direct biological data for the target compound are limited, structurally related carbamates are widely used in medicinal chemistry as protease inhibitors and kinase modulators . The Boc group enhances solubility and stability during solid-phase peptide synthesis, making the compound valuable for constructing constrained peptidomimetics . Recent studies highlight bicyclo[3.1.1]heptanes as bioisosteres for aromatic rings, improving metabolic stability in drug candidates .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines.
Scientific Research Applications
Pharmacological Properties
Carbamic acid derivatives are known for their diverse pharmacological activities. The specific compound under discussion has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Case Studies
- Anticancer Activity : Preliminary studies suggest that carbamic acid derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
- Antimicrobial Activity : Research has indicated that certain carbamate esters possess antimicrobial properties against a range of pathogens. The compound may also exhibit similar activity, making it a candidate for further exploration in antibiotic development.
Drug Design and Development
The compound's unique bicyclic structure allows for modifications that can enhance its bioavailability and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are essential to optimize its pharmacological profile.
Pesticide Development
Carbamic acid esters are often explored as potential pesticides due to their ability to disrupt the nervous systems of pests. The discussed compound could be synthesized to create novel insecticides or fungicides.
Field Studies
Field trials have demonstrated the effectiveness of carbamate-based pesticides in controlling agricultural pests while minimizing environmental impact compared to conventional pesticides.
Polymer Chemistry
The compound can serve as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while providing a pathway for degradation in the environment.
Research Findings
Studies have shown that incorporating carbamic acid derivatives into polymer chains can improve thermal stability and reduce brittleness, making them suitable for various applications including packaging and biomedical devices.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits tumor growth in vitro |
| Antimicrobial agents | Effective against various pathogens | |
| Agricultural Science | Pesticide development | Effective control of agricultural pests |
| Materials Science | Biodegradable polymers | Enhances mechanical properties of polymers |
Mechanism of Action
The mechanism by which Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Pharmacological and Toxicological Profiles
- CNS Activity : Carbamic acid esters in exhibit CNS excitation and lower toxicity than imipramine, though specific data for the target compound are absent.
Physicochemical Properties
- Lipophilicity : The tert-butyl ester increases logP compared to methyl/ethyl esters, as seen in (compound 13S, logP ~3.5).
- Stability: Carbamates with bulky esters (e.g., tert-butyl) resist hydrolysis better than smaller esters, as noted in for microbial degradation studies.
Table 1: Key Physicochemical Comparisons
Research Implications and Gaps
- Structural Optimization: Modifying the methylamino carbonyl group (e.g., replacing with sulfonamides as in ) could enhance receptor affinity.
- Biological Screening: No data exist on the target compound’s activity; testing against thromboxane receptors (cf. ) or microbial systems (cf. ) is warranted.
- Stability Studies: notes degradation issues with bicycloheptane derivatives, suggesting the need for stabilization strategies.
Conclusion: While the target carbamate shares synthetic and structural traits with bioactive analogues, its pharmacological profile remains uncharacterized. Further studies should prioritize synthesis optimization and target validation.
Biological Activity
Carbamic acid derivatives, particularly those with complex bicyclic structures such as N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester (CAS Number: 1027343-56-1), exhibit a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a carbamate functional group, contributing to its unique chemical properties. The molecular formula is C15H24N2O2 with a molecular weight of 252.37 g/mol.
Carbamic acid derivatives can influence various biological pathways through interactions with specific molecular targets. The compound is known to interact with:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are involved in numerous physiological processes. The specific interactions of this compound with GPCRs can modulate pathways related to pain perception and inflammation .
- Ion Channels : The compound has been identified as a sodium channel blocker, particularly inhibiting human Nav1.8 sodium channels with high affinity (IC50 = 8 nM). This action is significant in the context of neuropathic pain management .
Biological Activity
Research indicates that this carbamic acid derivative exhibits several biological activities:
- Antinociceptive Effects : Studies have demonstrated that the compound reduces behavioral responses in various models of neuropathic and inflammatory pain. This suggests potential applications in pain management therapies .
- Neuroprotective Properties : Preliminary findings indicate that the compound may offer neuroprotection in models of cerebral ischemia, possibly through its effects on ion channels and GPCRs .
Case Study 1: Pain Management
In a controlled study involving animal models of neuropathic pain, administration of the compound resulted in significant reductions in pain-related behaviors compared to control groups. The results suggest that the sodium channel blocking activity contributes to its antinociceptive effects.
Case Study 2: Neuroprotection
Another study focused on the compound's effects during ischemic conditions showed that it could reduce neuronal cell death and improve functional outcomes post-injury. These findings support further investigation into its potential as a therapeutic agent for stroke and other neurodegenerative conditions.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar carbamic acid derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]- | Contains a cyclohexane ring; moderate sodium channel inhibition | Moderate analgesic effects |
| Carbamic acid, N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]- | Similar structure but with different substituents; lower affinity for sodium channels | Limited analgesic activity |
The unique bicyclic structure and specific functional groups of N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester contribute to its distinct pharmacological profile compared to other carbamate compounds.
Q & A
Q. What are the key safety considerations for handling this carbamic acid derivative in laboratory settings?
Answer:
- Hazard Identification : The compound exhibits acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), and respiratory tract irritation (Category 3) .
- Handling Protocol : Use fume hoods to minimize inhalation of aerosols. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact by using closed systems for synthesis.
- Spill Management : Collect spills using non-sparking tools and dispose via authorized waste handlers. Avoid water flushing to prevent environmental contamination .
Q. How can researchers optimize the stereoselective synthesis of bicyclo[3.1.1]heptane derivatives like this compound?
Answer:
- Chiral Resolution : Use (1R,2R,3S,5R)-configured intermediates to ensure stereochemical fidelity. Techniques like asymmetric catalysis or enzymatic resolution (e.g., Rhodococcus spp. for hydroxylation) improve enantiomeric excess (e.g., >99% ee in biotransformation) .
- Reaction Conditions : Employ dry CH₃CN under N₂ with DMAP catalysis for carbamate coupling. Monitor reaction progress via TLC (silica gel, cyclohexane/EtOAC 8:2) .
- Purification : Column chromatography (hexane/EtOAc gradients) followed by recrystallization (diethyl ether/petroleum ether) yields >90% purity .
Advanced Research Questions
Q. What structural features enable this compound to act as a thromboxane A2/prostaglandin H2 (TP) receptor antagonist?
Answer:
- Key Moieties : The bicyclo[3.1.1]heptane core mimics prostaglandin’s rigid conformation, while the methylaminocarbonyl group enhances receptor affinity.
- Radioligand Binding : Substituted analogs (e.g., iodobenzenesulfonylamino derivatives) show high affinity (Kd < 1 nM) for TP receptors in platelet membranes .
- Methodology : Competitive binding assays using ¹²⁵I-labeled antagonists (e.g., 7-[(1R,2S,3S,5R)-6,6-dimethyl-3-(4-iodobenzenesulfonylamino)bicyclo[3.1.1]hept-2-yl]-5(Z)-heptenoic acid) validate target engagement .
Q. How does this compound contribute to HCV NS3/4A protease inhibition, and what structural optimizations improve potency?
Answer:
- Mechanism : The bicyclo[3.1.1]heptane scaffold occupies the S1/S2 pockets of HCV NS3 protease, disrupting polyprotein processing.
- Structure-Activity Relationship (SAR) :
- P1 Group : Hydrophobic substituents (e.g., tert-butyl) enhance binding via van der Waals interactions.
- P2 Group : Methylaminocarbonyl improves oral bioavailability (F > 50% in rat models).
- X-ray Crystallography : Co-crystal structures (PDB: 2GVF) reveal a buried surface area of ~600 Ų, correlating with IC₅₀ < 100 nM .
Q. What enzymatic strategies exist for the asymmetric synthesis of carbamic acid derivatives with high stereochemical fidelity?
Answer:
- Biotransformation : Rhodococcus erythropolis SC 13845 catalyzes hydroxylation of prochiral substrates (e.g., tert-butyl esters) to yield (1S,2R)-configured products with 99.4% ee .
- Reaction Setup : Use Tris-HCl buffer (pH 7.5), 30°C, and NADPH cofactor. Monitor conversion via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
Methodological Considerations
Q. How can researchers resolve discrepancies in cytotoxicity data across structurally similar carbamic acid derivatives?
Answer:
- Data Normalization : Compare IC₅₀ values against a common cell line (e.g., HepG2) and normalize for lipophilicity (logP) using HPLC-derived retention times.
- Confounding Factors :
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Answer:
- Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS (C18 column, 0.1% formic acid/ACN gradient).
- Metabolite Profiling : Use hepatocyte suspensions to identify primary metabolites (e.g., tert-butyl ester hydrolysis to free carbamic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
